N-[2-(1H-benzimidazol-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole moiety fused with a quinazolinone structure, which is further functionalized with a methanesulfonamide group. The unique structural characteristics of this compound make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole core, followed by the construction of the quinazolinone ring system. The final step involves the introduction of the methanesulfonamide group under specific reaction conditions. Common reagents used in these synthetic routes include various amines, aldehydes, and sulfonyl chlorides. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques. The goal is to achieve a cost-effective and efficient production process while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary, including the use of different solvents, temperatures, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The benzimidazole and quinazolinone moieties are known to interact with various enzymes and receptors, modulating their activity. The methanesulfonamide group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(1H-benzimidazol-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core and may exhibit similar biological activities.
Quinazolinone derivatives: These compounds contain the quinazolinone structure and are known for their diverse pharmacological properties.
Methanesulfonamide derivatives: These compounds feature the methanesulfonamide group and are often used in medicinal chemistry for their enhanced solubility and bioavailability.
The uniqueness of this compound lies in the combination of these three functional groups, which may result in synergistic effects and novel properties not observed in the individual components.
Properties
Molecular Formula |
C16H15N5O3S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C16H15N5O3S/c1-25(23,24)20-21-15(14-17-12-8-4-5-9-13(12)18-14)19-11-7-3-2-6-10(11)16(21)22/h2-9,15,19-20H,1H3,(H,17,18) |
InChI Key |
SVADMFHFBMKKPR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NN1C(NC2=CC=CC=C2C1=O)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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